molecular formula C13H12F4N2O2 B12356396 1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione

1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12356396
M. Wt: 304.24 g/mol
InChI Key: VRWKIUDDWPEBLA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a pyrimidine ring substituted with a fluoro-trifluoromethyl benzyl group and a methyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-6-(trifluoromethyl)benzyl bromide, which is a key intermediate.

    Reaction with Pyrimidine Derivative: The benzyl bromide is then reacted with a suitable pyrimidine derivative under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and trifluoromethyl groups.

    Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the pyrimidine ring.

Scientific Research Applications

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrimidine ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea: Shares the fluoro-trifluoromethyl benzyl group but differs in the core structure.

    2-Fluoro-6-(trifluoromethyl)benzyl bromide: An intermediate used in the synthesis of the target compound.

    1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione: A derivative with an additional iodine substitution.

Uniqueness

1-(2-Fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluoro and trifluoromethyl groups with the pyrimidine ring enhances its stability and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12F4N2O2

Molecular Weight

304.24 g/mol

IUPAC Name

1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H12F4N2O2/c1-7-5-11(20)18-12(21)19(7)6-8-9(13(15,16)17)3-2-4-10(8)14/h2-4,7H,5-6H2,1H3,(H,18,20,21)

InChI Key

VRWKIUDDWPEBLA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(=O)N1CC2=C(C=CC=C2F)C(F)(F)F

Origin of Product

United States

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